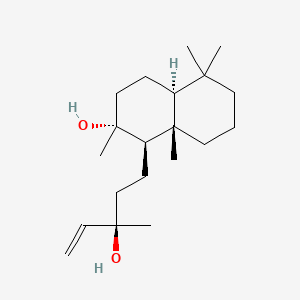
Sclareol
Overview
Description
Sclareol is a fragrant chemical compound classified as a bicyclic diterpene alcohol. It is primarily found in the plant Salvia sclarea, commonly known as clary sage. This compound is valued for its sweet, balsamic scent and is widely used in the fragrance industry. It is also recognized for its various biological activities, including anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sclareol is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway. This pathway involves the conversion of isopentenyl diphosphate (IPP) to geranylgeranyl diphosphate (GGPP), which is then cyclized to form this compound .
Industrial Production Methods: Commercially, this compound is primarily extracted from the trichomes of clary sage flowers. The extraction process involves steam distillation followed by purification using chromatographic techniques . Additionally, biotechnological methods have been developed to produce this compound in engineered microorganisms such as the moss Physcomitrella patens .
Chemical Reactions Analysis
Types of Reactions: Sclareol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sclareolide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Major Products Formed:
Sclareolide: Formed through the oxidation of this compound.
Hydrogenated this compound: Formed through the reduction of this compound.
Scientific Research Applications
Sclareol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of high-value fragrance compounds such as ambroxide.
Biology: Exhibits antimicrobial activity and is used in studies related to plant defense mechanisms.
Medicine: Demonstrates anticancer properties by inducing apoptosis in cancer cells. It is also being investigated for its potential neuroprotective effects.
Industry: Widely used in the fragrance and flavor industries due to its pleasant scent and fixative properties
Mechanism of Action
Sclareol exerts its effects through various molecular targets and pathways:
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and promoting DNA fragmentation. .
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Comparison with Similar Compounds
Sclareol is often compared with other labdane diterpenes such as:
Linalyl Acetate: Another compound produced by clary sage, used in the fragrance industry.
Abienol: A diterpene used as a precursor for the synthesis of ambergris substitutes.
Ambroxide: A high-value fragrance compound synthesized from this compound.
Uniqueness of this compound: this compound is unique due to its dual hydroxyl groups and its ability to serve as a versatile synthon for the synthesis of various bioactive compounds. Its wide range of biological activities and applications in different industries further highlight its significance .
Properties
CAS No. |
515-03-7 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15?,16?,18-,19-,20+/m0/s1 |
InChI Key |
XVULBTBTFGYVRC-NKBYQBPKSA-N |
SMILES |
C[C@@](CC[C@H]1[C@](O)(CC[C@H]2C(C)(CCC[C@]12C)C)C)(C=C)O |
Isomeric SMILES |
C[C@]12CCCC(C1CC[C@@](C2CC[C@](C)(C=C)O)(C)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |
Appearance |
Solid powder |
melting_point |
Mp 105.5-106 ° 105.5-106°C |
Key on ui other cas no. |
515-03-7 |
physical_description |
Pellets or Large Crystals Solid; Bitter herbaceous hay-like aroma |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
labd-14-ene-8alpha, 13beta-diol sclareol sclareol oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


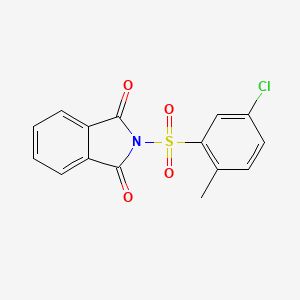

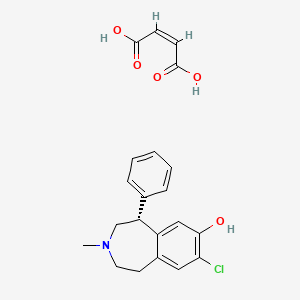
![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)


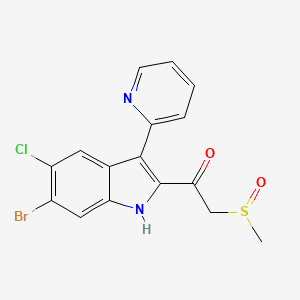
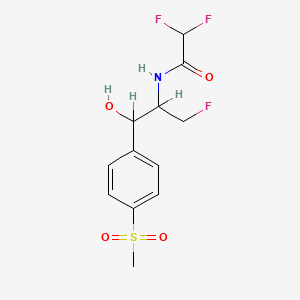
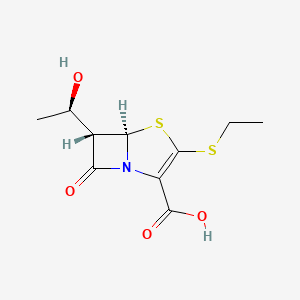
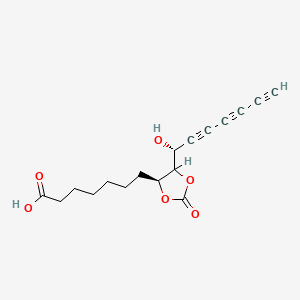
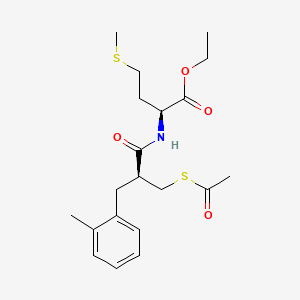
![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)
![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681546.png)
